Bicyclo[3.2.1]octane-2-sulfonyl chloride
Description
Bicyclo[3.2.1]octane-2-sulfonyl chloride is a bicyclic sulfonyl chloride characterized by a fused ring system with bridgehead positions at carbons 1, 3, and 3. Its structure, confirmed via X-ray crystallography (Figure 1 in ), reveals bond lengths and angles consistent with moderate ring strain compared to smaller bicyclic systems like bicyclo[2.2.2]octane derivatives . The sulfonyl chloride group (-SO₂Cl) at position 2 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a sulfonating agent.
Properties
Molecular Formula |
C8H13ClO2S |
|---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
bicyclo[3.2.1]octane-2-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)8-4-2-6-1-3-7(8)5-6/h6-8H,1-5H2 |
InChI Key |
HEVOGYAPFYZTOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CCC2S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octane-2-sulfonyl chloride typically involves the reaction of bicyclo[3.2.1]octane derivatives with sulfonyl chloride reagents. One common method includes the chlorosulfonation of bicyclo[3.2.1]octane using chlorosulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form bicyclo[3.2.1]octane-2-sulfonic acid under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Bicyclo[3.2.1]octane-2-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Bicyclic Sulfonyl Halides
The most structurally similar compound is bicyclo[2.2.2]octane-2-sulfonyl fluoride (CAS 827-18-9). For example:
The sulfonyl chloride’s superior leaving-group ability makes it more reactive in substitution reactions compared to the fluoride .
Functionalized Bicyclic Systems
Other bicyclo[3.2.1]octane derivatives highlight the scaffold’s versatility:
- Bicyclo[3.2.1]octane-1-methyl p-bromobenzenesulfonate : Used in acetolysis studies, demonstrating the stability of the [3.2.1] system under acidic conditions .
- Bicyclo[3.3.0]octane-2-acetyl-6-chloro : Synthesized via acetylation of 1,5-cyclooctadiene, emphasizing the role of substituents in modulating reactivity .
These compounds contrast with bicyclo[5.1.0]octane derivatives (e.g., 1-methylbicyclo[5.1.0]octane), which exhibit distinct strain patterns due to the norbornene-like structure .
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